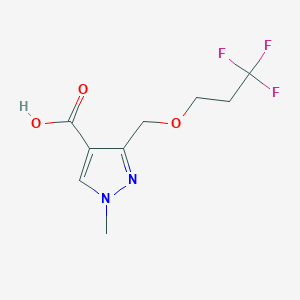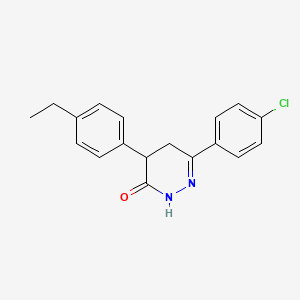
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
概要
説明
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, commonly known as FDBA, is a synthetic compound that belongs to the class of substituted amphetamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of FDBA is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. FDBA has been shown to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to underlie its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
FDBA has been shown to exhibit several biochemical and physiological effects in various preclinical studies. It has been shown to increase locomotor activity and induce hyperthermia in rodents, which are typical effects of amphetamine-like compounds. FDBA has also been shown to increase the release of dopamine and serotonin in the brain, which is believed to underlie its potential therapeutic effects in various neurological disorders.
実験室実験の利点と制限
The advantages of using FDBA in lab experiments include its potent binding affinity towards various receptors, its ability to modulate the activity of various neurotransmitters, and its potential use as a probe in PET imaging studies. However, the limitations of using FDBA in lab experiments include its potential toxicity and the lack of knowledge regarding its long-term effects.
将来の方向性
There are several future directions for the study of FDBA. One potential direction is to explore its potential therapeutic effects in various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential use as a probe in PET imaging studies to visualize the distribution of dopamine receptors in the brain. Additionally, further studies are needed to understand the long-term effects and potential toxicity of FDBA.
科学的研究の応用
FDBA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent binding affinity towards various receptors, including dopamine and serotonin receptors, which are implicated in several neurological disorders such as depression, anxiety, and schizophrenia. FDBA has also been studied for its potential use as a probe in positron emission tomography (PET) imaging studies to visualize the distribution of dopamine receptors in the brain.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYXRIMOHSPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)
